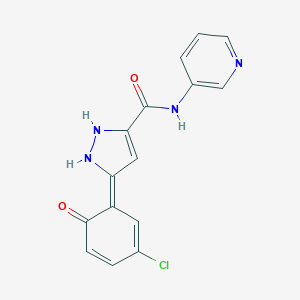
(5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biological sciences. This compound is a pyrazole-based molecule that has been synthesized through a specific method and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of (5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide involves the inhibition of specific enzymes and pathways that are essential for the survival and growth of cancer cells. It has been found to target various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway, which are involved in the regulation of cell survival, proliferation, and apoptosis.
Biochemical and Physiological Effects:
(5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, it has also been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide in lab experiments include its high potency and specificity, as well as its ability to target multiple signaling pathways involved in cancer and neurodegenerative diseases. However, its limitations include its low solubility and stability, as well as potential toxicity and side effects.
Direcciones Futuras
There are several future directions for the study of (5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide. These include further optimization of its chemical structure to improve its solubility and stability, as well as the development of new delivery methods to enhance its efficacy and reduce potential toxicity. Additionally, more studies are needed to investigate its potential applications in other diseases and to elucidate its mechanisms of action in more detail.
Métodos De Síntesis
The synthesis of (5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide involves the reaction of pyridine-3-carboxaldehyde and 3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene hydrazinecarboxamide in the presence of a catalyst. The resulting product is then purified and isolated through various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
(5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide has been extensively studied for its potential applications in medicine and biological sciences. It has been found to exhibit significant activity against various types of cancer cells such as breast cancer, lung cancer, and prostate cancer. Additionally, it has also shown potential in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Nombre del producto |
(5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide |
|---|---|
Fórmula molecular |
C15H11ClN4O2 |
Peso molecular |
314.72 g/mol |
Nombre IUPAC |
(5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide |
InChI |
InChI=1S/C15H11ClN4O2/c16-9-3-4-14(21)11(6-9)12-7-13(20-19-12)15(22)18-10-2-1-5-17-8-10/h1-8,19-20H,(H,18,22)/b12-11- |
Clave InChI |
SLECQWOKYMFFAF-QXMHVHEDSA-N |
SMILES isomérico |
C1=CC(=CN=C1)NC(=O)C2=C/C(=C/3\C=C(C=CC3=O)Cl)/NN2 |
SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC(=C3C=C(C=CC3=O)Cl)NN2 |
SMILES canónico |
C1=CC(=CN=C1)NC(=O)C2=CC(=C3C=C(C=CC3=O)Cl)NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-Chloro-2-pyridinyl)amino]naphthoquinone](/img/structure/B258118.png)
![2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone](/img/structure/B258119.png)




![{2-[(3-Methyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B258137.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B258139.png)
![(3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B258141.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B258142.png)

![5-[4-(3-Methylbutoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B258148.png)
